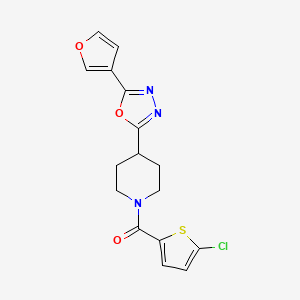

(5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

(5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a 5-chlorothiophene moiety linked via a methanone group to a piperidine ring, which is further substituted with a 1,3,4-oxadiazole bearing a furan-3-yl group. Such hybrid structures are often explored in medicinal chemistry for their ability to interact with diverse biological targets, including enzymes and receptors .

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c17-13-2-1-12(24-13)16(21)20-6-3-10(4-7-20)14-18-19-15(23-14)11-5-8-22-9-11/h1-2,5,8-10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJWQHDPTLWRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Structure and Synthesis

The molecular structure of the compound includes a chlorothiophene ring, a piperidine moiety, and a furan-substituted oxadiazole. The synthesis of such compounds typically involves several synthetic routes that are optimized for yield and purity.

Key Structural Features:

- Chlorothiophene Moiety : Enhances interaction with biological targets.

- Piperidine Ring : Provides structural stability.

- Furan and Oxadiazole Substituents : Associated with various biological activities.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in antibacterial and enzyme inhibition.

Antibacterial Activity

Studies have shown that derivatives containing the oxadiazole ring demonstrate notable antibacterial properties. For instance, compounds with similar structures have been reported to exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes relevant in therapeutic contexts:

| Enzyme | IC50 Values (µM) |

|---|---|

| Acetylcholinesterase | 0.63 - 6.28 |

| Urease | Strong inhibition |

Inhibition of acetylcholinesterase is particularly significant for neurodegenerative diseases like Alzheimer's, while urease inhibition is crucial for addressing infections caused by Helicobacter pylori.

The mechanism of action for compounds like this often involves binding to specific biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways leading to therapeutic effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

- Antibacterial Efficacy : A series of oxadiazole derivatives were synthesized and tested against multiple bacterial strains, showing significant inhibition.

- Enzyme Inhibition Studies : Compounds demonstrated promising results as AChE and urease inhibitors, indicating potential therapeutic applications.

Binding Studies

Fluorescence quenching studies have indicated effective binding interactions between these compounds and bovine serum albumin (BSA), suggesting good bioavailability and potential for further development in drug formulation.

Scientific Research Applications

Therapeutic Potential

1.1 Anticancer Activity

Research indicates that derivatives of thiophenes and oxadiazoles exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds containing the furan and thiophene moieties can interfere with cancer cell signaling pathways, leading to apoptosis in malignant cells .

1.2 Neurological Disorders

The piperidine structure in the compound suggests potential applications in treating neurological disorders. Compounds like this have been studied for their effects on neurotransmitter systems, particularly in conditions such as Alzheimer's disease and schizophrenia. The inhibition of certain enzymes related to neurotransmitter degradation may provide therapeutic benefits .

Biological Activities

2.1 Antimicrobial Properties

The presence of furan and thiophene rings contributes to the compound's antimicrobial activity. Research has demonstrated that similar compounds can exhibit significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

2.2 Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .

Synthesis Methodologies

The synthesis of (5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step reactions:

3.1 Starting Materials

The synthesis usually begins with commercially available precursors such as chlorothiophene and furan derivatives.

3.2 Reaction Conditions

Reactions are often conducted under controlled conditions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Catalysts may be employed to enhance reaction rates and yields.

3.3 Characterization Techniques

Post-synthesis, the compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Case Studies

4.1 Case Study: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized the compound and tested its efficacy against various cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability compared to control groups, suggesting strong anticancer potential .

4.2 Case Study: Neuroprotective Effects

Another study investigated the neuroprotective effects of similar compounds on neuronal cells exposed to oxidative stress. The findings revealed that these compounds could significantly reduce cell death and promote neuronal survival through antioxidant mechanisms .

Tables

Comparison with Similar Compounds

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () replaces the oxadiazole core with a thiadiazole (sulfur instead of oxygen). Thiadiazoles generally exhibit higher lipophilicity and metabolic stability due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. This substitution may enhance membrane permeability but reduce hydrogen-bonding capacity, affecting target binding .

Furan vs. Pyridine Substituents

Compounds M034-3220 and M034-3263 () feature pyridine-linked oxadiazoles, unlike the furan-substituted oxadiazole in the target compound.

Substituent Effects

Chlorothiophene vs. Halogenated Phenyl Groups

The target compound’s 5-chlorothiophene moiety contrasts with the chloro-fluorophenyl groups in . Chlorothiophene offers a smaller steric profile and distinct electronic effects compared to halogenated phenyl rings. Fluorine’s strong electron-withdrawing nature may increase metabolic stability but reduce solubility, while chlorine’s polarizability could enhance hydrophobic interactions .

Piperidine vs. Piperazine Linkers

The piperidine ring in the target compound differs from the piperazine in . Piperidine, being less basic, may favor blood-brain barrier penetration, making it relevant for central nervous system targets .

Functional Group Variations

The sulfonyl-linked compound 2-[[5-(5-chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone () replaces the methanone linker with a sulfonyl group. Methanone linkers offer rigidity and moderate hydrophobicity, balancing membrane permeability and target affinity .

Data Table: Structural and Property Comparison

Research Implications

- Target Selectivity : The furan-oxadiazole combination in the target compound may favor interactions with enzymes requiring electron-rich aromatic systems, unlike pyridine or thiadiazole derivatives .

- Drug-Likeness: Piperidine and methanone groups suggest moderate logP values, balancing solubility and permeability, whereas sulfonyl or piperazine linkers may prioritize solubility over bioavailability .

- Synthetic Accessibility : The chloro and furan substituents are synthetically tractable, enabling modular derivatization for structure-activity relationship studies .

Q & A

Q. What are the recommended synthetic routes for (5-Chlorothiophen-2-yl)(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology: The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring via cyclization of acyl hydrazides, followed by coupling with the piperidine and chlorothiophene moieties. Key steps include:

- Oxadiazole formation: Cyclization of furan-3-carboxylic acid hydrazide with carbon disulfide in alkaline conditions .

- Piperidine coupling: Use of coupling agents like EDC/HOBt or DCC to attach the oxadiazole-piperidine intermediate to the chlorothiophene carbonyl group .

- Optimization: Control reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (8–12 hr) to improve yields (>70%) and reduce byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology:

- NMR spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., chlorothiophene protons at δ 7.2–7.4 ppm) .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~445 Da) .

- X-ray crystallography: Resolves stereochemistry and crystal packing (monoclinic system, space group P21/c) .

Q. How do the functional groups (chlorothiophene, oxadiazole, furan) influence reactivity?

- Methodology:

- Chlorothiophene: Electrophilic aromatic substitution at the 5-position is hindered by chlorine; nucleophilic displacement requires strong bases (e.g., NaH) .

- Oxadiazole ring: Participates in Huisgen cycloadditions or acts as a hydrogen-bond acceptor in target interactions .

- Furan moiety: Susceptible to oxidation (e.g., with mCPBA) to form diketone derivatives .

Q. What purification strategies are effective for isolating this compound?

- Methodology:

- Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 to 1:2) to separate polar byproducts .

- Recrystallization: Methanol or ethanol at low temperatures (0–4°C) enhances crystal purity (>95%) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology:

- Enzyme assays: Test inhibition of COX-2 or 5-LOX due to oxadiazole’s anti-inflammatory potential .

- Antimicrobial screening: Use MIC assays against S. aureus and E. coli (chlorothiophene enhances membrane disruption) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

- Methodology:

- DFT calculations: Compare experimental ¹H NMR shifts with Gaussian/B3LYP-optimized structures to identify conformational discrepancies .

- Variable-temperature NMR: Detect dynamic effects (e.g., ring flipping in piperidine) causing signal splitting .

Q. What strategies are effective for modifying the core structure to enhance bioactivity?

- Methodology:

- Oxadiazole substitution: Replace furan-3-yl with pyridyl groups to improve solubility and target affinity .

- Piperidine N-functionalization: Introduce sulfonamide or acyl groups to modulate pharmacokinetics .

Q. How does the compound’s stability vary under physiological conditions?

- Methodology:

- Forced degradation studies: Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC for decomposition (e.g., oxadiazole ring hydrolysis at pH <3) .

Q. What computational methods predict binding modes with biological targets?

- Methodology:

- Molecular docking (AutoDock Vina): Simulate interactions with COX-2 (PDB: 5KIR). Focus on oxadiazole’s hydrogen bonding with Arg120 .

- MD simulations (GROMACS): Assess binding stability over 100 ns; analyze RMSD fluctuations (<2 Å indicates stable binding) .

Q. How can reaction mechanisms for unexpected byproducts be elucidated?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.